molecular formula C11H16N2O B161820 (1-(Pyridin-4-YL)piperidin-4-YL)methanol CAS No. 130658-67-2

(1-(Pyridin-4-YL)piperidin-4-YL)methanol

Cat. No. B161820
M. Wt: 192.26 g/mol
InChI Key: GVAWIUOVSIOZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(Pyridin-4-YL)piperidin-4-YL)methanol” is a compound with the molecular formula C11H17N3. It has an average mass of 191.273 Da and a monoisotopic mass of 191.142242 Da .


Synthesis Analysis

While specific synthesis methods for “(1-(Pyridin-4-YL)piperidin-4-YL)methanol” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For instance, a related compound, ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, was synthesized using lithium aluminum hydride in tetrahydrofuran .


Physical And Chemical Properties Analysis

“(1-(Pyridin-4-YL)piperidin-4-YL)methanol” has a density of 1.1±0.1 g/cm³, a boiling point of 338.4±12.0 °C at 760 mmHg, and a flash point of 158.4±19.6 °C .

Scientific Research Applications

Synthesis and Characterization

(1-(Pyridin-4-YL)piperidin-4-YL)methanol has been extensively studied for its synthesis and structural characterization. For instance, Wu Feng (2011) synthesized a novel compound using malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol, demonstrating the potential for creating complex structures with this compound (Wu Feng, 2011). Additionally, research by H. R. Girish et al. (2008) focused on the synthesis and crystal structure of a compound related to (1-(Pyridin-4-YL)piperidin-4-YL)methanol, providing insights into its molecular arrangement and potential applications (H. R. Girish et al., 2008).

Catalysis and Chemical Reactions

The compound has been explored in the context of catalysis and chemical reactions. B. Ágai et al. (2004) developed a method involving the compound for scalable and environmentally benign synthesis of substituted benzylpiperidines, demonstrating its utility in organic synthesis (B. Ágai et al., 2004). Furthermore, Anthony Kermagoret and P. Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including a derivative of (1-(Pyridin-4-YL)piperidin-4-YL)methanol, showcasing its potential in metal-organic chemistry (Anthony Kermagoret & P. Braunstein, 2008).

Molecular Structure Studies

Several studies have been conducted on the molecular structure of compounds related to (1-(Pyridin-4-YL)piperidin-4-YL)methanol. For example, S. Naveen et al. (2015) and S. B. Benakaprasad et al. (2007) performed characterization and crystal structure studies of similar compounds, contributing to a better understanding of the molecular geometry and crystalline forms of these types of compounds (S. Naveen et al., 2015), (S. B. Benakaprasad et al., 2007).

Corrosion Inhibition

Qisheng Ma et al. (2017) explored the use of derivatives of (1-(Pyridin-4-YL)piperidin-4-YL)methanol as corrosion inhibitors for mild steel in acidic media. Their findings suggest potential applications in industrial corrosion protection (Qisheng Ma et al., 2017).

Future Directions

While specific future directions for “(1-(Pyridin-4-YL)piperidin-4-YL)methanol” were not found, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds with significant potential in drug discovery .

properties

IUPAC Name

(1-pyridin-4-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGWWBRWRZGBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Pyridin-4-YL)piperidin-4-YL)methanol

Synthesis routes and methods I

Procedure details

The title compound (2.7 g, 80%) was prepared as a syrupy liquid from 2-chloropyridine (7.8 g) and 4-hydroxymethylpiperidine (2 g) by an analogous procedure to that described in preparation 1.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

The title compound (2.7 g, 80%) was prepared as a syrupy liquid from 2-chloropyridine (6.5 ml) and 4-piperidinyl methanol (2 g) by an analogous procedure to that described in preparation 1.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.